molecular formula C22H24N4O5S B15281883 (S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide

(S)-N-(4-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide

Cat. No.: B15281883
M. Wt: 456.5 g/mol
InChI Key: GRUXXYRXRZDQCR-IBGZPJMESA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features both thiazinane and benzodiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic synthesis. The key steps include the formation of the thiazinane ring and the benzodiazepine core, followed by their coupling through a propanamide linker. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while reduction of the benzodiazepine ring can produce dihydro derivatives .

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazinane moiety may interact with sulfur-containing enzymes, while the benzodiazepine ring could modulate neurotransmitter receptors. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its combination of thiazinane and benzodiazepine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

3-[(3S)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]propanamide

InChI

InChI=1S/C22H24N4O5S/c27-20(12-11-19-22(29)24-18-6-2-1-5-17(18)21(28)25-19)23-15-7-9-16(10-8-15)26-13-3-4-14-32(26,30)31/h1-2,5-10,19H,3-4,11-14H2,(H,23,27)(H,24,29)(H,25,28)/t19-/m0/s1

InChI Key

GRUXXYRXRZDQCR-IBGZPJMESA-N

Isomeric SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC[C@H]3C(=O)NC4=CC=CC=C4C(=O)N3

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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